molecular formula C12H13NO B8507241 5-Cyano-3-phenyl-2-pentanone

5-Cyano-3-phenyl-2-pentanone

Cat. No.: B8507241
M. Wt: 187.24 g/mol
InChI Key: NQULVRFEVUXZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-3-phenyl-2-pentanone is an organic compound characterized by a phenyl group attached to a hexanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-phenyl-2-pentanone typically involves the cyanoethylation of acetone with acrylonitrile. This reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-3-phenyl-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyano-3-phenyl-2-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-3-phenyl-2-pentanone involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Cyano-3-phenyl-2-pentanone is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-oxo-4-phenylhexanenitrile

InChI

InChI=1S/C12H13NO/c1-10(14)12(8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8H2,1H3

InChI Key

NQULVRFEVUXZQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC#N)C1=CC=CC=C1

Origin of Product

United States

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